

3,4-Diaminoanisole structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4-Diaminoanisole**

Cat. No.: **B141616**

[Get Quote](#)

An In-Depth Technical Guide to the Structure, Properties, and Analysis of **3,4-Diaminoanisole**

Abstract

This technical guide provides a comprehensive overview of **3,4-diaminoanisole** (4-methoxybenzene-1,2-diamine), a critical chemical intermediate and reference standard for researchers, scientists, and professionals in drug development. The document delves into its fundamental chemical structure, physicochemical properties, and the spectroscopic techniques essential for its structural elucidation and identity confirmation. Furthermore, it outlines a standard synthetic protocol, explores its key reactivity as a precursor for heterocyclic compounds, and details its application as a pharmaceutical impurity standard. A validated analytical workflow for purity assessment via High-Performance Liquid Chromatography (HPLC) is presented, alongside crucial safety, handling, and storage protocols. This guide is designed to serve as an expert resource, grounding theoretical knowledge in practical, field-proven methodologies.

Chemical Identity and Physicochemical Properties

3,4-Diaminoanisole is an aromatic amine characterized by a benzene ring substituted with one methoxy and two vicinal amino functional groups. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for **3,4-Diaminoanisole**

Identifier	Value	Source(s)
IUPAC Name	4-methoxybenzene-1,2-diamine	[1] [2]
Synonyms	4-Methoxy-o-phenylenediamine, 1,2-Diamino-4-methoxybenzene	[3] [4]
CAS Number	102-51-2	[1] [3] [5]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[1] [3] [6]
Molecular Weight	138.17 g/mol	[1] [6]
SMILES	COc1ccc(N)c(N)c1	[1] [6]
InChIKey	AGAHETWGCFCMDK-UHFFFAOYSA-N	[6]

The physical properties of **3,4-diaminoanisole** dictate its handling and storage requirements. It exists as a low-melting solid that is sensitive to air and light, necessitating controlled storage conditions to maintain its integrity.

Table 2: Physicochemical Properties of **3,4-Diaminoanisole**

Property	Value	Source(s)
Appearance	Dark brown to black, waxy or crystalline solid	[7][8]
Melting Point	46-48 °C	[5][7]
Boiling Point	302.4 ± 22.0 °C at 760 mmHg	[5]
Density	1.2 ± 0.1 g/cm³	[5]
Solubility	Soluble in methanol and dimethyl sulfoxide (DMSO)	[7]
Storage Temperature	2-8 °C, under inert atmosphere, protected from light	[5][7]

Molecular Structure and Elucidation

The structure of **3,4-diaminoanisole** consists of a central benzene ring. A methoxy group (-OCH₃) is located at position 1, and two amino groups (-NH₂) are at positions 3 and 4. The ortho arrangement of the two amino groups is the most critical feature, defining its characteristic reactivity. The methoxy group is a moderate electron-donating group, activating the aromatic ring towards electrophilic substitution, while the amino groups are strong activating groups.

Caption: 2D Chemical Structure of **3,4-Diaminoanisole**.

Spectroscopic Characterization: A Self-Validating Approach

Confirmation of the chemical structure of **3,4-diaminoanisole** relies on a combination of spectroscopic methods. Each technique provides a unique and complementary piece of the structural puzzle, creating a self-validating system for identity and purity assessment.

Commercial suppliers typically provide a Certificate of Analysis (CoA) including these data.[3]

4.1 Proton Nuclear Magnetic Resonance (¹H NMR) The causality behind ¹H NMR is that chemically distinct protons in a molecule resonate at different frequencies. For **3,4-diaminoanisole**, one would expect:

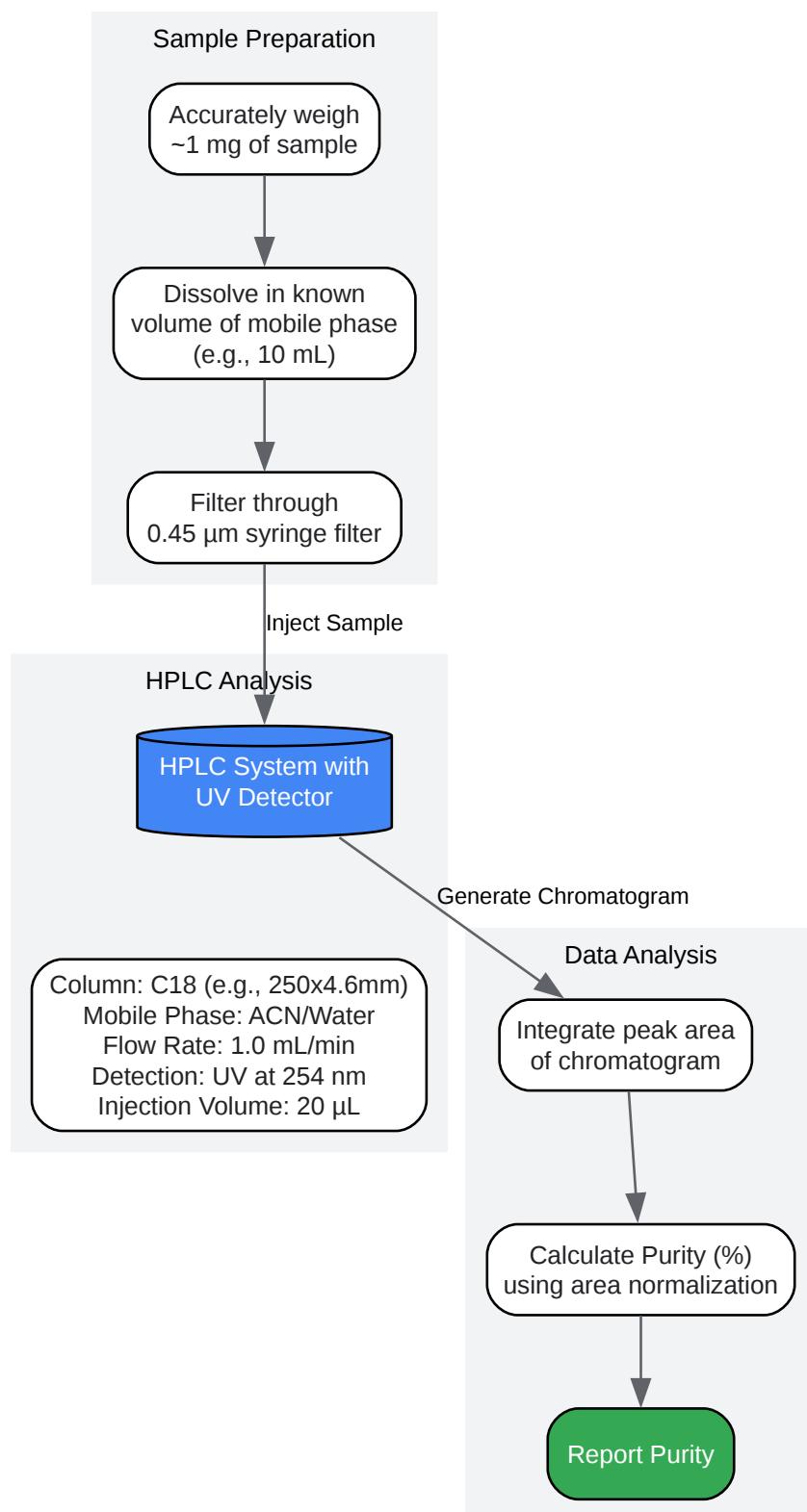
- A singlet around 3.7-3.8 ppm: Integrating to 3 protons, corresponding to the methoxy (-OCH₃) group.
- Aromatic protons (approx. 6.2-6.8 ppm): Three protons on the benzene ring will show a characteristic splitting pattern based on their coupling.
- Broad singlets (approx. 3.5-4.5 ppm): Two separate signals, each integrating to 2 protons, for the two non-equivalent amino (-NH₂) groups. These signals can exchange with D₂O.

4.2 Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups based on their vibrational frequencies. Key expected absorptions include:

- 3300-3500 cm⁻¹: Two or more sharp bands characteristic of the N-H stretching of the primary amine groups.
- 2850-3000 cm⁻¹: C-H stretching from the aromatic ring and the methyl group.
- 1600-1620 cm⁻¹: N-H bending (scissoring) vibration.
- 1450-1550 cm⁻¹: C=C stretching within the aromatic ring.
- 1230-1270 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

4.3 Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For **3,4-diaminoanisole**, the electron ionization (EI) mass spectrum would be expected to show:

- Molecular Ion (M⁺) peak: At m/z = 138, corresponding to the molecular weight of the compound.[5][6]


Table 3: Summary of Expected Spectroscopic Data

Technique	Feature	Expected Region/Value	Inferred Structural Unit
¹ H NMR	Singlet	~3.7-3.8 ppm (3H)	Methoxy (-OCH ₃)
Multiplets	~6.2-6.8 ppm (3H)	Aromatic (C-H)	
Broad Singlets	~3.5-4.5 ppm (4H)	Amino (-NH ₂)	
IR	Sharp bands	3300-3500 cm ⁻¹	N-H Stretch
Strong band	1230-1270 cm ⁻¹	C-O Ether Stretch	
MS	Molecular Ion	m/z = 138	C ₇ H ₁₀ N ₂ O

Synthesis and Reactivity

5.1 Synthetic Pathway: Reduction of 4-Methoxy-2-nitroaniline A prevalent and industrially viable method for synthesizing ortho-phenylenediamines is the reduction of a corresponding ortho-nitroaniline. The choice of iron powder in an acidic medium (Béchamp reduction) is a classic, cost-effective, and robust method.^[7] The reaction proceeds by the chemical reduction of the nitro group to an amine without affecting the existing functional groups.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,4-Diaminoanisole | CAS 102-51-2 | LGC Standards [lgcstandards.com]
- 2. 4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. theclinivex.com [theclinivex.com]
- 5. 3,4-Diamino anisole | CAS#:102-51-2 | Chemsoc [chemsoc.com]
- 6. GSRS [precision.fda.gov]
- 7. chembk.com [chembk.com]
- 8. 396990250 [thermofisher.com]
- To cite this document: BenchChem. [3,4-Diaminoanisole structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141616#3-4-diaminoanisole-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com